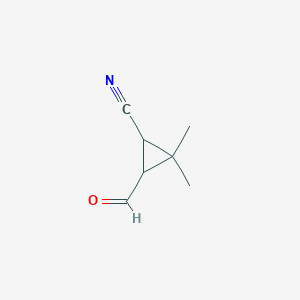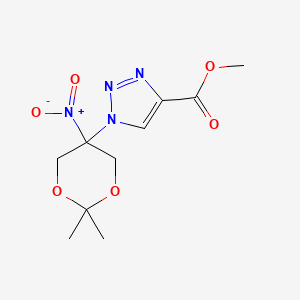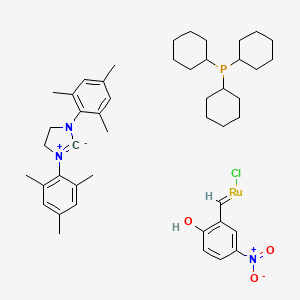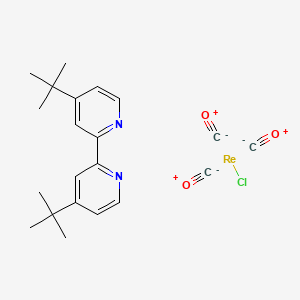
3-Amino-1-methylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-methylpiperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are widely used in drug design and synthesis due to their biological activity and pharmacological properties .
Preparation Methods
The synthesis of 3-Amino-1-methylpiperidin-4-ol can be achieved through various synthetic routes. One common method involves the preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors . This process includes the reduction of nitro groups and subsequent cyclization to form the piperidine ring. Industrial production methods often focus on optimizing yields and reducing costs, employing efficient catalytic processes and scalable reaction conditions .
Chemical Reactions Analysis
3-Amino-1-methylpiperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amino groups, facilitating further functionalization.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as alkyl halides.
Scientific Research Applications
3-Amino-1-methylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. For example, piperidine derivatives have been shown to act as antagonists for the chemokine receptor CCR5, which plays a crucial role in HIV-1 entry into cells . The compound’s effects are mediated through binding to these targets, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
3-Amino-1-methylpiperidin-4-ol can be compared with other piperidine derivatives, such as:
4-Methylpiperidine: Used in the synthesis of bioactive compounds and as a deprotecting reagent.
Piperidin-4-ol derivatives: Evaluated for potential treatment of HIV and other diseases. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-amino-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H14N2O/c1-8-3-2-6(9)5(7)4-8/h5-6,9H,2-4,7H2,1H3 |
InChI Key |
OBUKKWCLILVOSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis](/img/structure/B12308595.png)
![rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis](/img/structure/B12308600.png)
![2-(2-((4-Fluorobenzyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12308605.png)
![rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis](/img/structure/B12308606.png)





![15-Ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol](/img/structure/B12308645.png)

